4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound that features a quinoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of homophthalic anhydride with acyclic imines, which yields diastereomeric 1-oxo-2,3-disubstituted tetrahydroisoquinolin-4-carboxylic acids. These acids can then be transformed into the desired 4-(aminomethyl) derivatives through further functionalization steps .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions followed by purification processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications.
Scientific Research Applications
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is investigated for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptor proteins, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-Aminoquinolines
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific quinoline core structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it offers a versatile scaffold for the development of new pharmacologically active molecules and materials .
Properties
IUPAC Name |
4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-4,7H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMZHOMUFKQBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933698-79-4 | |
Record name | 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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